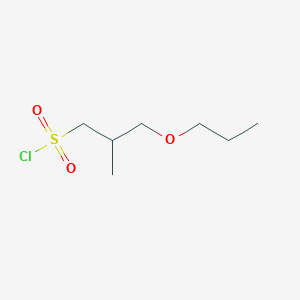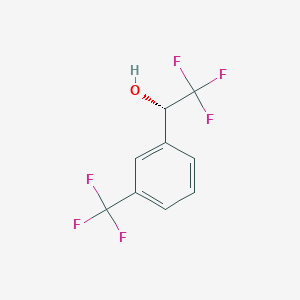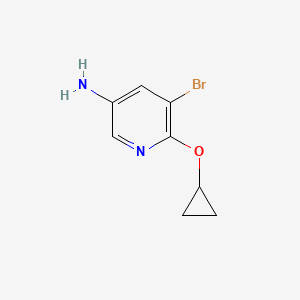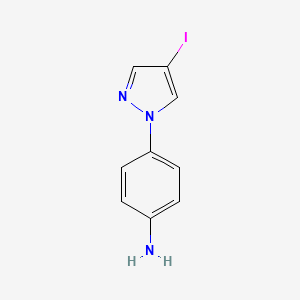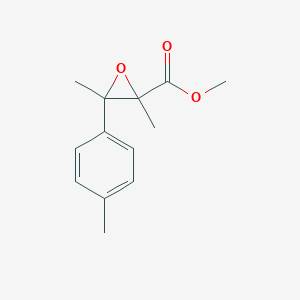
1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H18O2 It is a derivative of cyclobutane, featuring a cyclopentylmethyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with cyclopentylmethyl halides under specific conditions. One common method is the alkylation of cyclobutane-1-carboxylic acid with cyclopentylmethyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The cyclobutane ring can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), electrophiles (e.g., alkyl halides)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated cyclobutane derivatives
Scientific Research Applications
1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the cyclobutane ring may interact with hydrophobic pockets within proteins, affecting their conformation and function .
Comparison with Similar Compounds
- Cyclobutane-1-carboxylic acid
- Cyclopentylmethyl derivatives
- Cyclohexylmethyl derivatives
Comparison: 1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a cyclobutane ring and a cyclopentylmethyl group. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and steric bulk, which can influence its reactivity and interactions with biological targets. Compared to cyclobutane-1-carboxylic acid, the addition of the cyclopentylmethyl group enhances its potential for forming more complex molecular structures and interactions .
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(cyclopentylmethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c12-10(13)11(6-3-7-11)8-9-4-1-2-5-9/h9H,1-8H2,(H,12,13) |
InChI Key |
TXJGLFZHTUKNCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2(CCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


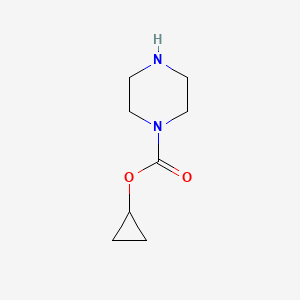
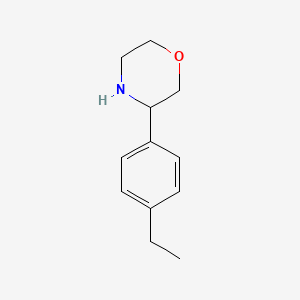
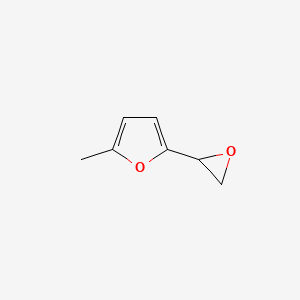

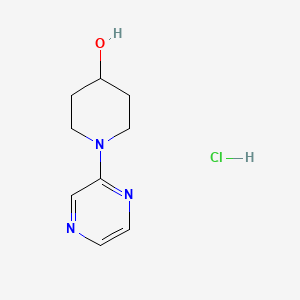


![Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid](/img/structure/B15310330.png)
